molecular formula C8H8ClF B1369933 1-(Chloromethyl)-2-fluoro-3-methylbenzene CAS No. 647037-27-2

1-(Chloromethyl)-2-fluoro-3-methylbenzene

Cat. No.: B1369933
CAS No.: 647037-27-2
M. Wt: 158.6 g/mol
InChI Key: KIXKPLUFGGYZPN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-3-methylbenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-fluoro-3-methylbenzene typically involves the chloromethylation of 2-fluoro-3-methylbenzene. One common method is the reaction of 2-fluoro-3-methylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, often at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize environmental impact and improve safety .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-fluoro-3-methylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The fluorine atom enhances the compound’s reactivity by increasing the electron-withdrawing effect, making the chloromethyl group more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2-fluorobenzene
  • 1-(Chloromethyl)-3-fluoro-4-methylbenzene
  • 1-(Chloromethyl)-2,4-difluorobenzene

Comparison: 1-(Chloromethyl)-2-fluoro-3-methylbenzene is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to 1-(Chloromethyl)-2-fluorobenzene, the presence of the methyl group in this compound increases its steric hindrance and alters its electronic properties, making it more selective in certain reactions .

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXKPLUFGGYZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611119
Record name 1-(Chloromethyl)-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647037-27-2
Record name Benzene, 1-(chloromethyl)-2-fluoro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647037-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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